molecular formula C14H16N2OS2 B14689600 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 31982-65-7

5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one

Cat. No.: B14689600
CAS No.: 31982-65-7
M. Wt: 292.4 g/mol
InChI Key: HSTZQRYQUGOVJK-UHFFFAOYSA-N
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Description

5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.

    2-(Ethylsulfanyl)-1,3-thiazol-4(5H)-one: Another precursor.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Properties

CAS No.

31982-65-7

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-4-one

InChI

InChI=1S/C14H16N2OS2/c1-4-18-14-15-13(17)12(19-14)9-10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3

InChI Key

HSTZQRYQUGOVJK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)C(=CC2=CC=C(C=C2)N(C)C)S1

Origin of Product

United States

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